(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate
Description
The compound "(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate" is a structurally complex molecule featuring:
- A piperidine ring substituted at the 4-position with an acrylamido-methyl group.
- An (E)-configured acrylamido linker connecting the piperidine to a benzo[d][1,3]dioxol-5-yl moiety (a methylenedioxybenzene derivative).
- A phenyl ester at the 1-position of the piperidine.
The acrylamido group may enhance binding affinity through hydrogen bonding or π-π interactions, while the phenyl ester influences solubility and metabolic stability.
Properties
IUPAC Name |
phenyl 4-[[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c26-22(9-7-17-6-8-20-21(14-17)29-16-28-20)24-15-18-10-12-25(13-11-18)23(27)30-19-4-2-1-3-5-19/h1-9,14,18H,10-13,15-16H2,(H,24,26)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNHKIDLBQHMPY-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to ensure high enantioselectivity.
Acrylamide group introduction: This step involves the reaction of benzo[d][1,3]dioxole with an appropriate acrylamide precursor under controlled conditions.
Piperidine ring incorporation: The final step involves the coupling of the acrylamide intermediate with a piperidine derivative, often facilitated by a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylamide group to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
The compound has been studied for its potential therapeutic effects, particularly in the context of cancer treatment and modulation of biological pathways. Its structure suggests it may interact with specific biological targets, making it a candidate for further investigation.
Anticancer Activity
Research indicates that compounds similar to (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate exhibit significant anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. The incorporation of piperidine and acrylamide moieties enhances the compound's ability to penetrate cellular membranes and interact with intracellular targets .
Modulation of ATP-Binding Cassette Transporters
Studies have explored the role of this compound in modulating ATP-binding cassette (ABC) transporters, which are crucial for drug absorption and resistance mechanisms in cancer cells. By influencing these transporters, the compound may enhance the efficacy of chemotherapeutic agents . This application is particularly relevant in overcoming multidrug resistance observed in various cancers.
Synthesis and Structural Variations
The synthesis of this compound involves several steps that allow for structural modifications. These modifications can lead to variations that may improve pharmacological properties or reduce toxicity.
Synthetic Pathways
The synthetic routes typically involve:
- Formation of the acrylamide moiety through coupling reactions.
- Piperidine ring formation , which can be achieved via cyclization methods.
- Introduction of the benzo[d][1,3]dioxole group , often through electrophilic aromatic substitution reactions.
These pathways allow researchers to explore various derivatives that could have enhanced biological activity or improved solubility profiles .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to this compound). Below are notable findings:
Mechanism of Action
The mechanism of action of (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate involves its interaction with microtubules, leading to the suppression of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells . The compound’s molecular targets include tubulin and other proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives reported in the literature. Key differences in substituents, synthesis strategies, and physicochemical properties are highlighted.
Key Comparative Insights:
Ester Groups: The phenyl ester in the target compound contrasts with tert-butyl (13aa, 11ab) or 4-nitrophenyl (BLD Pharm) esters. Tert-butyl groups are often used as protecting groups, whereas phenyl/4-nitrophenyl esters may influence pharmacokinetics (e.g., hydrolysis rates) .
Synthesis Strategies :
- Carbamoyl derivatives (e.g., 13aa, 13ab) are synthesized via amine coupling reactions using EDCI/HOBt, with yields inversely correlated to substituent bulkiness (85% for methylcarbamoyl vs. 59% for benzylcarbamoyl) .
- The target compound’s acrylamido group likely requires a Michael addition or condensation reaction, though direct evidence is absent in the provided data.
Stereochemical Considerations :
- Compounds like 13aa and 11ab exhibit (3S,4R) stereochemistry, which is critical for their activity as kinase inhibitors . The target compound’s stereochemical configuration (if specified) would similarly impact its bioactivity.
The benzo[d][1,3]dioxol-5-yl moiety, common across all compounds, contributes to π-stacking interactions in target binding .
Biological Activity
(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including structure-activity relationships (SAR), pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula and structural characteristics:
- Formula : C17H21N2O4
- Molecular Weight : 317.36 g/mol
- CAS Registry Number : 23512-46-1
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related benzoylpiperidine compound demonstrated antiproliferative effects on various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM .
The proposed mechanism of action for this class of compounds involves the inhibition of specific enzymes associated with cancer progression. For example, a study highlighted that benzoylpiperidine derivatives act as reversible inhibitors of monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system and cancer cell proliferation . The interactions within the active site of MAGL were analyzed using molecular docking studies, revealing potential pathways for further optimization of these compounds.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for developing more potent derivatives. Key findings include:
- Substituents on the piperidine ring : Variations in substituents significantly affect biological activity. For instance, introducing halogens or methoxy groups can enhance potency .
- Acrylamide moiety : The presence of an acrylamide group has been linked to increased interaction with target enzymes, thereby improving efficacy against cancer cells .
Case Studies
- Case Study on Breast Cancer Cells :
- Wound Healing Inhibition :
Table 1: Summary of Biological Activities
| Compound Name | Target | IC50 Value (µM) | Notes |
|---|---|---|---|
| Benzoylpiperidine Derivative 1 | MAGL | 0.84 | Most potent inhibitor identified |
| Benzoylpiperidine Derivative 2 | Breast Cancer Cells | 19.9 | Significant antiproliferative activity |
| Benzoylpiperidine Derivative 3 | Ovarian Cancer Cells | 75.3 | Moderate activity compared to non-cancerous cells |
Table 2: Structure-Activity Relationships
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| Para | Methoxy | Increased potency |
| Meta | Hydroxyl | Enhanced interaction with target |
| Ortho | Halogen | Improved binding affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
